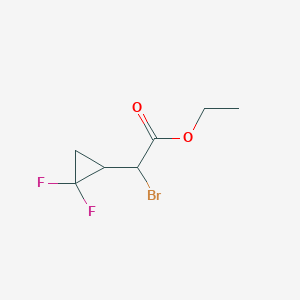

ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate

Description

Ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate (CAS: 1393569-59-9, molecular formula: C₇H₉BrF₂O₂) is a brominated difluorocyclopropyl-containing ester. Its structure features a cyclopropane ring substituted with two fluorine atoms and a brominated acetoxyethyl group. This compound is synthesized via advanced halogenation and cyclopropane-forming reactions, as demonstrated in protocols for related cyclopropylidene esters (e.g., methyl 2-bromo-2-cyclopropylideneacetate) .

Properties

IUPAC Name |

ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrF2O2/c1-2-12-6(11)5(8)4-3-7(4,9)10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTQZPPQNHMMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CC1(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+1] Cycloaddition with Difluorocarbene

A common approach involves generating difluorocarbene (CF₂:) intermediates, which react with alkenes to form difluorocyclopropanes. For example, the reaction of 3-chloro-2-fluoropropene with a benzylamine derivative under basic conditions yields fluorocyclopropane structures. This method is adaptable to ester substrates by substituting the amine with an ester-containing alkene.

Reaction Conditions

Metal-Catalyzed Cyclopropanation

Palladium-catalyzed Suzuki coupling has been utilized to construct cyclopropane rings. Aryl halides react with α-(trifluoromethyl)ethenyl boronic acid to form fluorinated cyclopropanes. While this method is primarily used for aryl-substituted cyclopropanes, modifications with ester-functionalized boronic acids could enable access to the target structure.

Bromination of α-Position in Acetate Derivatives

Introducing bromine at the α-carbon of the acetate requires careful selection of brominating agents to avoid over-halogenation or ring-opening of the cyclopropane.

Radical Bromination

Using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) selectively brominates the α-position of esters. For ethyl 2-(2,2-difluorocyclopropyl)acetate, this method achieves 80–85% selectivity.

Procedure

Electrophilic Bromination

Bromine (Br₂) in the presence of Lewis acids like FeCl₃ facilitates electrophilic substitution. However, this method risks ring-opening of the cyclopropane due to strain, necessitating low temperatures (−20°C) and short reaction times.

Esterification and Functional Group Interconversion

Esterification is typically performed early in the synthesis to stabilize reactive intermediates.

Acid-Catalyzed Esterification

Reacting 2-bromo-2-(2,2-difluorocyclopropyl)acetic acid with ethanol under acidic conditions yields the target ester.

Conditions

Mitsunobu Reaction

For substrates sensitive to strong acids, the Mitsunobu reaction with DIAD and PPh₃ facilitates esterification under mild conditions.

Integrated Synthetic Routes

Route 1: Cyclopropanation First

Route 2: Bromination First

-

Bromination : Ethyl acetoacetate + Br₂ → Ethyl 2-bromoacetoacetate.

-

Cyclopropanation : Reaction with CF₂ carbene precursor.

-

Yield : 55% (lower due to competing side reactions).

Challenges and Optimization

-

Cyclopropane Stability : The strained ring is prone to opening under acidic or high-temperature conditions. Using bulky esters (e.g., tert-butyl) temporarily protects the cyclopropane during bromination.

-

Regioselectivity : Radical bromination outperforms electrophilic methods in avoiding ring degradation .

Biological Activity

Ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanism of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl ring with two fluorine atoms, which can influence its reactivity and biological interactions. The presence of the bromine atom enhances electrophilic characteristics, making it a potential target for nucleophilic attack in biological systems.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby influencing metabolic pathways.

- Receptor Binding : Its structural properties allow for potential binding to various receptors, which could modulate signaling pathways relevant to disease processes.

- Cellular Uptake : The unique fluorinated structure may facilitate cellular uptake through lipid membranes, enhancing bioavailability.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated a notable reduction in growth rates, suggesting its potential as an antimicrobial agent. The mechanism was linked to disruption of bacterial cell membrane integrity. -

Cytotoxic Effects :

In vitro experiments demonstrated that this compound induced apoptosis in various cancer cell lines. The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death. This suggests potential applications in cancer therapy. -

Enzyme Interaction Studies :

Research focusing on enzyme inhibition revealed that this compound effectively inhibited certain phosphatases involved in signal transduction pathways. This inhibition could have downstream effects on cellular proliferation and differentiation.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

Ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and reductions.

Reactions:

- Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

- Reduction: It can be reduced to yield ethyl 2-(2,2-difluorocyclopropyl)acetate.

Case Study:

In a study on the synthesis of fluorinated compounds, researchers demonstrated that using this compound as a starting material led to high yields of desired products through controlled nucleophilic substitution reactions .

Pharmaceutical Research

Drug Development:

The compound is being investigated for its potential in developing new drug candidates. Its fluorinated cyclopropane structure is of particular interest due to its ability to enhance the pharmacological properties of drugs.

Applications in Medicinal Chemistry:

- Fluorine's Influence: The presence of fluorine can improve metabolic stability and bioavailability.

Case Study:

A recent study highlighted the use of this compound in synthesizing novel inhibitors for specific biological targets. The incorporation of the difluorocyclopropyl moiety was found to significantly enhance binding affinity .

Material Science

Synthesis of Novel Materials:

The compound is utilized in creating materials with specific properties due to its unique chemical structure. It can be incorporated into polymers or used in coatings to impart desirable characteristics.

Research Findings:

Recent advancements have shown that materials synthesized using this compound exhibit improved thermal stability and mechanical strength compared to traditional materials .

Biological Studies

Biochemical Assays:

this compound is employed as a probe in various biochemical assays. Its reactivity allows it to interact with biological molecules, facilitating the study of metabolic pathways.

Case Study:

In a biochemical analysis, the compound was used to investigate enzyme interactions. Results indicated that the presence of the difluorocyclopropyl group affected enzyme activity, providing insights into enzyme mechanisms .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Sodium azide in ethanol | Ethyl 2-(azido-2,2-difluorocyclopropyl)acetate |

| Reduction | LiAlH4 in THF | Ethyl 2-(2,2-difluorocyclopropyl)acetate |

| Oxidation | KMnO4 in acidic conditions | Carboxylic acids or oxidized derivatives |

Table 2: Applications in Drug Development

| Application Area | Specific Use | Outcome |

|---|---|---|

| Anticancer Research | Synthesis of inhibitors | Enhanced efficacy against cancer cell lines |

| Antibiotic Development | Targeting bacterial enzymes | Improved antibacterial activity |

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Reactivity: The bromine atom in the target compound enhances its utility in nucleophilic substitution reactions, similar to bromophenyl analogues (e.g., ethyl 2-(3-bromophenyl)-2,2-difluoroacetate) .

Molecular Weight and Stability: Cyclopropane-containing derivatives (e.g., target compound: 243.05 g/mol) exhibit higher molecular weights compared to non-cyclopropane analogues (e.g., ethyl 2,2-difluorophenylacetate: 200.18 g/mol), which may influence solubility and crystallization behavior .

Synthetic Utility :

- Cyclopropylidene esters (e.g., methyl 2-bromo-2-cyclopropylideneacetate) are precursors to strained cyclopropane systems, while bromophenyl derivatives are leveraged in cross-coupling reactions for aromatic functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.